molecular formula C8H6N2OS B3104318 5-Phenoxy-1,2,3-thiadiazole CAS No. 147246-58-0

5-Phenoxy-1,2,3-thiadiazole

Cat. No.: B3104318
CAS No.: 147246-58-0
M. Wt: 178.21 g/mol
InChI Key: BFYVOZITBQYTBN-UHFFFAOYSA-N
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Description

5-Phenoxy-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-thiadiazoles exhibit promising anticancer properties. For instance, compounds similar to 5-Phenoxy-1,2,3-thiadiazole have been tested against various cancer cell lines:

  • Cell Line Testing : In vitro studies showed that certain thiadiazole derivatives had significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). For example, one study reported an IC50 value of 12.8 µg/mL for a related compound against MCF-7 cells, comparable to doxorubicin .
CompoundCell LineIC50 (µg/mL)
Thiadiazole DerivativeMCF-712.8
DoxorubicinMCF-73.13

The structure-activity relationship (SAR) studies indicated that the presence of electronegative groups like chlorine at specific positions enhances the anticancer activity of these compounds .

Antimicrobial Properties

This compound and its derivatives have also shown notable antimicrobial activity. Research indicates that these compounds are effective against a range of pathogens:

  • Bacterial Activity : Thiadiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. For example, compounds were found to be active against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
PathogenActivity
Staphylococcus aureusActive
Escherichia coliActive

Antifungal Activity

The antifungal potential of thiadiazoles has been explored in various studies. Compounds similar to this compound have demonstrated efficacy against common fungal strains:

  • Fungal Inhibition : Some derivatives showed significant inhibition rates against fungi such as Candida albicans and Aspergillus niger, suggesting their potential as antifungal agents .

Insecticidal Applications

The insecticidal properties of this compound derivatives have been investigated for their effectiveness in agricultural applications:

  • Insecticidal Efficacy : Studies have reported that certain thiadiazole compounds exhibit potent insecticidal activity against pests affecting crops like rice and corn. The mechanism often involves disrupting the nervous system of the insects .

Synthesis and Structural Variations

The synthesis of this compound typically involves cyclization reactions that integrate phenoxy groups into the thiadiazole framework. Various synthetic routes have been explored to enhance yield and biological activity:

  • Synthetic Pathways : Common methods include Hurd–Mori cyclization and ultrasonic-assisted synthesis techniques that improve efficiency and yield of thiadiazole derivatives .

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Case Study 1: Anticancer Research

A recent investigation focused on a series of phenoxy-substituted thiadiazoles where researchers synthesized multiple derivatives and tested their anticancer efficacy against various cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Agricultural Applications

In agricultural settings, a study evaluated the effectiveness of thiadiazole-based insecticides on rice crops infested with specific pests. The results showed a marked reduction in pest populations when treated with these compounds compared to untreated controls.

Properties

IUPAC Name

5-phenoxythiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c1-2-4-7(5-3-1)11-8-6-9-10-12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYVOZITBQYTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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